2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
CAS No.: 899944-33-3
Cat. No.: VC4537727
Molecular Formula: C21H20ClN3O2S
Molecular Weight: 413.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899944-33-3 |
|---|---|
| Molecular Formula | C21H20ClN3O2S |
| Molecular Weight | 413.92 |
| IUPAC Name | 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H20ClN3O2S/c1-13-4-6-16(10-15(13)3)24-19(26)12-28-20-21(27)25(9-8-23-20)17-7-5-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) |
| Standard InChI Key | ZWDFYFFZZGJGAO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl)C |
Introduction
Molecular Formula and Weight
Given the complexity of the compound, its molecular formula would likely involve carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine. The exact molecular weight would depend on the precise formula, but it would be significantly higher than simpler acetamide derivatives due to the presence of the pyrazine and phenyl rings.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazine ring, introduction of the phenyl substituent, and attachment of the sulfanyl-acetamide moiety. Common methods might involve nucleophilic substitution reactions and condensation reactions.
Pharmaceutical Applications
Compounds with similar structures are often explored for their biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of the pyrazine ring and the sulfanyl linkage could confer specific interactions with biological targets.
Materials Science Applications
In materials science, such compounds might be used in the development of new polymers or as additives due to their potential for forming hydrogen bonds and π-π interactions.
Safety and Handling
Handling of this compound would require caution due to potential skin irritation and other hazards associated with organic chemicals. Proper protective equipment and ventilation should be used when handling it.
Data Table: Comparison of Similar Compounds
This table highlights the diversity in molecular weights and structures among similar compounds, emphasizing the need for detailed characterization of each specific molecule.
Future Research Directions
-
Synthetic Methodology: Developing efficient synthetic routes for the compound.
-
Biological Activity: Investigating potential biological activities, such as antimicrobial or anticancer effects.
-
Materials Applications: Exploring uses in polymer science or as additives in materials.
These directions would require interdisciplinary approaches, combining organic synthesis, pharmacology, and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume